molecular formula C20H24N4OS B11992159 4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B11992159
M. Wt: 368.5 g/mol
InChI Key: VADZJGFRTIAEIW-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 2-FURALDEHYDE (6-TERT-PENTYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONE involves several steps. One common method includes the condensation of 2-furaldehyde with the corresponding tetrahydrobenzothieno pyrimidinyl hydrazone under specific reaction conditions The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the condensation process

Chemical Reactions Analysis

2-FURALDEHYDE (6-TERT-PENTYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action for 2-FURALDEHYDE (6-TERT-PENTYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONE involves its interaction with specific molecular targets. The furaldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The tetrahydrobenzothieno pyrimidinyl hydrazone moiety may interact with various enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar compounds to 2-FURALDEHYDE (6-TERT-PENTYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONE include:

Properties

Molecular Formula

C20H24N4OS

Molecular Weight

368.5 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C20H24N4OS/c1-4-20(2,3)13-7-8-16-15(10-13)17-18(21-12-22-19(17)26-16)24-23-11-14-6-5-9-25-14/h5-6,9,11-13H,4,7-8,10H2,1-3H3,(H,21,22,24)/b23-11+

InChI Key

VADZJGFRTIAEIW-FOKLQQMPSA-N

Isomeric SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CC=CO4

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=CO4

Origin of Product

United States

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